
4-(4-fluorophenyl)-N-(4-(trifluoromethoxy)benzyl)-1H-1,2,3-triazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, its solubility might be influenced by the polar carboxamide group and the nonpolar fluorophenyl and trifluoromethoxy groups. Its melting and boiling points would depend on the strength of the intermolecular forces between its molecules .Applications De Recherche Scientifique
Fluorescent Probes for Sensing Applications
Fluorinated compounds, similar to the one , have been utilized in the development of fluorescent probes for sensing applications. For instance, derivatives like 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its analogues have shown applicability as fluorescent probes for sensing magnesium and zinc cations. These compounds exhibit high sensitivity to pH changes, particularly in the pH 7-8 range, resulting in significant fluorescence enhancement under basic conditions. The sensitivity and selectivity towards metal cations are attributed to the high acidity of the fluorophenol moiety (Tanaka et al., 2001).
Structural Characterization and Biological Activity
Fluorinated benzene-carboxamide derivatives, including those with ferrocenylmethyl groups, have been synthesized and characterized. These compounds, such as N-(ferrocenylmethyl)benzene-carboxamide derivatives, have demonstrated cytotoxic effects on specific cancer cell lines, underscoring the potential of fluorinated compounds in therapeutic applications. The structural elucidation of these compounds, including single-crystal X-ray crystallography, provides insights into their molecular configurations and potential interactions with biological targets (Kelly et al., 2007).
Synthesis and Evaluation of Antiproliferative Agents
The synthesis and antiproliferative activity of new fluorinated Schiff bases derived from 1,2,4-triazoles represent another vital area of research. Compounds synthesized from starting materials like 2,6-difluorobenzohydrazide and 4-fluorophenylisothiocyanate, and further reacted with fluoro-substituted benzaldehydes, have shown significant activity against various human cancer cell lines. Such studies highlight the potential of fluorinated triazoles in the development of novel anticancer agents (Kumar et al., 2013).
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of this compound is the Bcl-2 protein . Bcl-2 is a key regulator of the apoptotic pathway, playing a crucial role in cellular survival by inhibiting apoptosis and promoting cell survival .
Mode of Action
The compound binds to the Bcl-2 protein with a KD value of 400 μM . This interaction can inhibit the function of Bcl-2, potentially leading to the induction of apoptosis in cells where the Bcl-2 protein is overexpressed .
Biochemical Pathways
The compound’s interaction with Bcl-2 affects the apoptotic pathway. By inhibiting Bcl-2, the compound can disrupt the balance between pro-apoptotic and anti-apoptotic signals within the cell . This disruption can lead to the activation of downstream effector proteins, culminating in the initiation of apoptosis .
Result of Action
The primary molecular effect of this compound’s action is the induction of apoptosis in cells where Bcl-2 is overexpressed . This can lead to a reduction in the survival of these cells, which may be beneficial in the context of diseases characterized by the overexpression of Bcl-2, such as certain types of cancer .
Propriétés
IUPAC Name |
5-(4-fluorophenyl)-N-[[4-(trifluoromethoxy)phenyl]methyl]-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F4N4O2/c18-12-5-3-11(4-6-12)14-15(24-25-23-14)16(26)22-9-10-1-7-13(8-2-10)27-17(19,20)21/h1-8H,9H2,(H,22,26)(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVAUMWLJIKEJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=NNN=C2C3=CC=C(C=C3)F)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F4N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-fluorophenyl)-N-(4-(trifluoromethoxy)benzyl)-1H-1,2,3-triazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[1-[2-(benzylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-pentylacetamide](/img/no-structure.png)
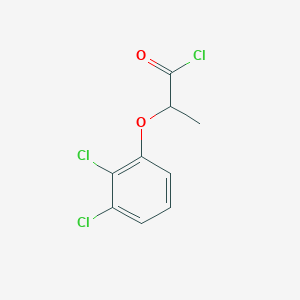
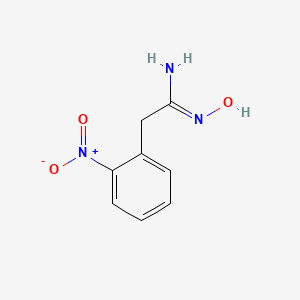
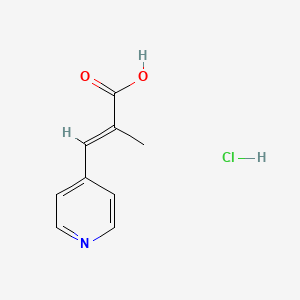
![1-(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-fluorophenyl)thio)propan-1-one](/img/structure/B2880225.png)
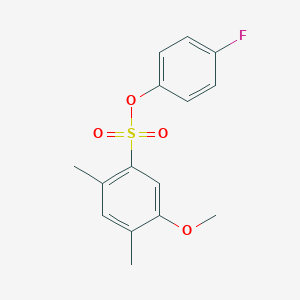
![N-(1,1-dioxothiolan-3-yl)-2-[ethyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2880227.png)
![1-(4-ethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2880230.png)
![N-(3-(methylthio)phenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2880231.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2880232.png)
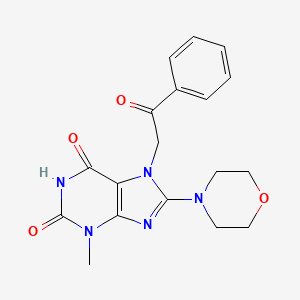

![2-Deoxy-2-[(1-oxo-4-pentyn-1-yl)amino]-D-glucose](/img/structure/B2880240.png)